![molecular formula C14H22BBrFNO3 B13032817 (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a borinic acid moiety, which is known for its versatility in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluorophenyl precursor. This precursor is then reacted with 2-[butyl(2-hydroxyethyl)amino]ethanol under controlled conditions to form the desired borinic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can modify the borinic acid moiety, leading to the formation of boranes or borates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its borinic acid moiety can interact with biological molecules, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound may be explored for its potential use in diagnostic imaging or as a therapeutic agent. Its ability to form stable complexes with various biomolecules could be leveraged for targeted drug delivery or imaging applications.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in organic synthesis and medicinal chemistry.
4-Bromo-2-fluorophenylboronic acid: A related compound with similar aromatic substitution patterns.
2-[Butyl(2-hydroxyethyl)amino]ethanol: A precursor used in the synthesis of the target compound.
Uniqueness
(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid is unique due to its combination of a borinic acid moiety with a substituted aromatic ring and an amino alcohol side chain
Propiedades
Fórmula molecular |
C14H22BBrFNO3 |
|---|---|
Peso molecular |
362.04 g/mol |
Nombre IUPAC |
(4-bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C14H22BBrFNO3/c1-2-3-6-18(7-9-19)8-10-21-15(20)13-5-4-12(16)11-14(13)17/h4-5,11,19-20H,2-3,6-10H2,1H3 |
Clave InChI |
NLIXSPKOBXNSRX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)Br)F)(O)OCCN(CCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
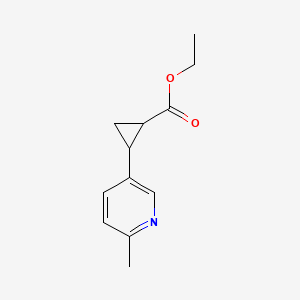
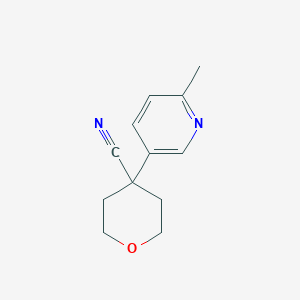
![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)
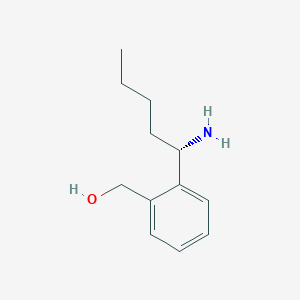
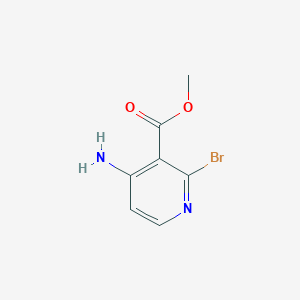
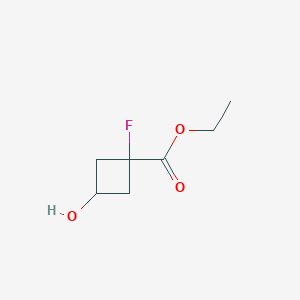
![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)


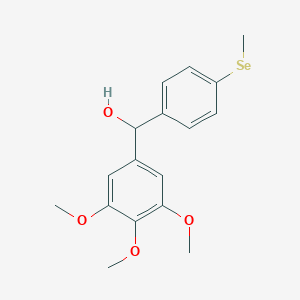
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

